2,2'-Dimethoxy-1,1'-binaphthalene
Overview
Description
2,2’-Dimethoxy-1,1’-binaphthalene is an organic compound with the molecular formula C22H18O2. It is a derivative of binaphthalene, where two methoxy groups are attached at the 2 and 2’ positions of the naphthalene rings. This compound is known for its unique structural properties and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-Dimethoxy-1,1’-binaphthalene can be synthesized through several methods. One common approach involves the methylation of 1,1’-bi-2-naphthol using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate . The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of 2,2’-dimethoxy-1,1’-binaphthalene often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial processes .
Chemical Reactions Analysis
Types of Reactions
2,2’-Dimethoxy-1,1’-binaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine, chlorine, and various alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce a variety of functionalized binaphthalenes.
Scientific Research Applications
2,2’-Dimethoxy-1,1’-binaphthalene has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2’-dimethoxy-1,1’-binaphthalene in catalytic systems involves its role as a ligand that coordinates with metal centers, such as titanium in Ziegler-Natta catalysts. This coordination facilitates the polymerization of olefins by stabilizing the active catalytic species and enhancing the efficiency of the reaction . The methoxy groups at the 2 and 2’ positions play a crucial role in modulating the electronic properties of the ligand, thereby influencing the overall catalytic activity.
Comparison with Similar Compounds
Similar Compounds
1,1’-Bi-2-naphthol: A precursor to 2,2’-dimethoxy-1,1’-binaphthalene, commonly used in asymmetric synthesis.
2,2’-Bis(methoxymethoxy)-1,1’-binaphthalene: Another derivative with similar structural features but different functional groups.
2,2’-Dimethoxy-1,1’-binaphthyl: A closely related compound with slight variations in the substitution pattern
Uniqueness
2,2’-Dimethoxy-1,1’-binaphthalene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly effective as a ligand in catalytic systems and contribute to its versatility in various chemical reactions and applications .
Properties
IUPAC Name |
2-methoxy-1-(2-methoxynaphthalen-1-yl)naphthalene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O2/c1-23-19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)24-2/h3-14H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAADAKPADTRCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20952077 | |
Record name | 2,2'-Dimethoxy-1,1'-binaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20952077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75685-01-7, 2960-93-2, 35294-28-1, 75640-87-8 | |
Record name | NSC244962 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244962 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2960-93-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37210 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2'-Dimethoxy-1,1'-binaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20952077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-Dimethoxy-1,1'-binaphthyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 35294-28-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 75640-87-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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